molecular formula C15H17NO B15295476 4-[3-(3-Methoxyphenyl)propyl]pyridine

4-[3-(3-Methoxyphenyl)propyl]pyridine

Cat. No.: B15295476
M. Wt: 227.30 g/mol
InChI Key: UOHYSFUQXZNGSQ-UHFFFAOYSA-N
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Description

4-[3-(3-Methoxyphenyl)propyl]pyridine is an organic compound with the molecular formula C15H17NO It is a derivative of pyridine, substituted with a 3-(3-methoxyphenyl)propyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methoxyphenyl)propyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-pyridinecarboxaldehyde.

    Grignard Reaction: The 3-methoxybenzaldehyde is first converted into 3-(3-methoxyphenyl)propylmagnesium bromide using a Grignard reagent.

    Condensation Reaction: The Grignard reagent is then reacted with 4-pyridinecarboxaldehyde to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methoxyphenyl)propyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.

Major Products

    Oxidation: 4-[3-(3-Hydroxyphenyl)propyl]pyridine.

    Reduction: 4-[3-(3-Methoxyphenyl)propyl]piperidine.

    Substitution: 4-[3-(3-Halophenyl)propyl]pyridine.

Scientific Research Applications

4-[3-(3-Methoxyphenyl)propyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Methoxyphenyl)propyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Hydroxyphenyl)propyl]pyridine
  • 4-[3-(3-Halophenyl)propyl]pyridine
  • 4-[3-(3-Methoxyphenyl)propyl]piperidine

Uniqueness

4-[3-(3-Methoxyphenyl)propyl]pyridine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[3-(3-methoxyphenyl)propyl]pyridine

InChI

InChI=1S/C15H17NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-12H,2,4-5H2,1H3

InChI Key

UOHYSFUQXZNGSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCC2=CC=NC=C2

Origin of Product

United States

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